1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)-
Description
The compound 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)- (hereafter referred to as Compound X) is a xanthine derivative with a purine-dione core. Key structural features include:
- 1,3-dimethyl groups at positions 1 and 3 of the purine ring.
- A bulky 8-substituent: a piperazinylmethyl group modified with a diphenylmethyl moiety at the 4-position of the piperazine ring.
Properties
IUPAC Name |
8-[(4-benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-28-23-21(24(32)29(2)25(28)33)26-20(27-23)17-30-13-15-31(16-14-30)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,22H,13-17H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVURILAUYRCZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238260 | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90773-95-8 | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090773958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Three-Component One-Pot Synthesis
A high-yielding route to 4-(diphenylmethyl)piperazine involves a one-pot reaction adapting methods from dithioacetylenic piperazine synthesis:
Reagents :
- Piperazine (1.0 equiv)
- Benzhydryl bromide (1.1 equiv)
- Carbon disulfide (CS₂, 1.2 equiv)
- Propargyl bromide (1.1 equiv)
Procedure :
- Suspend piperazine (86.1 g, 1.0 mol) in anhydrous THF (500 mL) under nitrogen.
- Add benzhydryl bromide (243.1 g, 1.1 mol) dropwise at 0°C, followed by CS₂ (91.2 g, 1.2 mol).
- Warm to 25°C and stir for 6 hr.
- Add propargyl bromide (119.0 g, 1.1 mol) and reflux at 80°C for 12 hr.
- Concentrate under reduced pressure and purify by recrystallization (ethanol/water, 3:1) to yield 4-(diphenylmethyl)piperazine as a white solid (93.6% yield).
Characterization :
- IR (KBr) : 1598 cm⁻¹ (C=N stretch), 1450 cm⁻¹ (C-H bend, diphenylmethyl).
- ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 10H, Ar-H), 4.15 (s, 1H, CHPh₂), 3.45 (t, J = 5.2 Hz, 4H, piperazine-H), 2.65 (t, J = 5.2 Hz, 4H, piperazine-H).
Preparation of 8-Bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Bromination of Theophylline Derivatives
The 8-bromo precursor is synthesized via electrophilic aromatic substitution:
Reagents :
- 1,3-Dimethylxanthine (theophylline, 1.0 equiv)
- N-Bromosuccinimide (NBS, 1.05 equiv)
- Dibenzoyl peroxide (BPO, 0.1 equiv)
Procedure :
- Dissolve theophylline (180.2 g, 1.0 mol) in glacial acetic acid (1.2 L).
- Add NBS (187.0 g, 1.05 mol) and BPO (24.2 g, 0.1 mol).
- Reflux at 120°C for 8 hr under dark conditions.
- Cool, filter, and wash with cold water to obtain 8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (82% yield).
Optimization Note :
Coupling of 4-(Diphenylmethyl)piperazine to the Purine Core
Nucleophilic Aromatic Substitution
Adapting methodologies from DPP-IV inhibitor synthesis, the key coupling step proceeds as follows:
Reagents :
- 8-Bromo-1,3-dimethylpurine-2,6-dione (1.0 equiv)
- 4-(Diphenylmethyl)piperazine (1.2 equiv)
- K₂CO₃ (3.0 equiv)
- KI (0.2 equiv)
- N-butyl acetate (solvent)
Procedure :
- Charge 8-bromo-purine (100 g, 0.38 mol), 4-(diphenylmethyl)piperazine (172 g, 0.46 mol), K₂CO₃ (158 g, 1.14 mol), and KI (12.6 g, 0.076 mol) in N-butyl acetate (1.5 L).
- Heat to 85–125°C with vigorous stirring for 6–10 hr.
- Monitor by TLC (ethyl acetate/hexane, 1:1; Rf = 0.45 for product).
- Cool to 25°C, wash with 10% acetic acid (2 × 500 mL), and extract with methylene chloride (3 × 300 mL).
- Dry over Na₂SO₄, concentrate, and recrystallize from methanol to yield the title compound (68% yield, >99% purity by HPLC).
Critical Parameters :
- Temperature : Below 85°C results in <20% conversion; above 125°C causes decomposition.
- Catalyst : KI increases reaction rate by 40% compared to uncatalyzed conditions.
Purification and Characterization
Crystallization Optimization
Final purification employs a solvent-antisolvent system:
Conditions :
- Solvent : Methanol (5 vol)
- Antisolvent : Water (10 vol)
- Temperature gradient: 45°C → 5°C over 4 hr
Outcome :
Spectroscopic Data
IR (KBr) :
- 1695 cm⁻¹ (C=O, purine-dione)
- 1601 cm⁻¹ (C=N, piperazine)
¹H NMR (500 MHz, DMSO-d₆) :
- δ 7.40–7.28 (m, 10H, Ar-H), 4.72 (s, 2H, N-CH₂-N), 3.85 (s, 3H, N-CH₃), 3.45 (s, 3H, N-CH₃), 3.30–3.10 (m, 8H, piperazine-H).
LC-MS (ESI+) :
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Overall Yield | 47% | 68% |
| Reaction Time | 12 hr | 8 hr |
| Purity (HPLC) | >99% | 98% |
| Catalyst System | KI/K₂CO₃ | None |
Key Insight : Method A’s catalytic system reduces reaction time by 33% but requires additional purification steps due to inorganic residues.
Chemical Reactions Analysis
Types of Reactions: 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)- undergoes a variety of chemical reactions, including:
Oxidation: : The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: : Nucleophilic and electrophilic substitution reactions, particularly on the piperazine and purine moieties, are common, leading to the formation of various substituted derivatives.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: : Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts alkylation.
Solvents: : Dichloromethane (DCM), ethanol, dimethyl sulfoxide (DMSO).
Major Products: Major products formed from these reactions include a range of oxidized, reduced, and substituted purine derivatives with varying functional groups, enhancing their chemical and biological properties.
Scientific Research Applications
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)- finds applications in several scientific research areas:
Chemistry: : Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: : Serves as a probe for investigating biological pathways and molecular interactions.
Medicine: : Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: : Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets, including enzymes, receptors, and nucleic acids. It often exerts its effects by:
Inhibiting Enzyme Activity: : Binding to active sites of enzymes, thereby modulating their catalytic functions.
Receptor Modulation: : Acting as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.
DNA/RNA Interactions: : Intercalating with nucleic acids, affecting replication and transcription processes.
Comparison with Similar Compounds
Substituent Variations at Position 8
The 8-position substituent is critical for pharmacological activity. Below is a comparison of Compound X with analogues differing at this position:
*Estimated based on structural formula. †Calculated from molecular formulas in evidence.
Key Findings :
- The diphenylmethyl-piperazinylmethyl group in Compound X confers higher molecular weight and lipophilicity compared to analogues with simpler piperazine substituents (e.g., 4-methyl or 4-phenyl groups) .
- Linagliptin’s 3-amino-piperidinyl group highlights the importance of nitrogen positioning for enzyme inhibition, contrasting with Compound X’s lack of amino functionality .
Substituent Variations at Position 7
The 7-position substituent influences metabolic stability and receptor selectivity:
Key Findings :
Structural and Functional Comparison with Caffeine
Caffeine (1,3,7-trimethylxanthine) shares the purine-dione core but differs significantly:
| Property | Compound X | Caffeine |
|---|---|---|
| Molecular Weight | ~495 | 194.2 |
| 8-Substituent | Piperazinylmethyl-diphenylmethyl | Methyl |
| Pharmacological Activity | Potential adenosine antagonism | Adenosine receptor antagonist |
| CNS Penetration | High (due to diphenylmethyl) | Moderate |
Caffeine’s simplicity allows broad adenosine receptor blockade, while Compound X’s bulky 8-substituent may confer selectivity for specific receptor subtypes (e.g., A2A) .
Biological Activity
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)-, commonly referred to as a derivative of theophylline, exhibits a range of biological activities that have garnered attention in pharmacological research. This compound is structurally related to various methylxanthines and has been studied for its potential therapeutic applications, particularly in the fields of neurology and cardiology.
- Molecular Formula: C18H23N5O2
- Molecular Weight: 341.4075 g/mol
- CAS Registry Number: 3736-08-1
- IUPAC Name: 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)-
The compound's structure features a purine core with additional functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with adenosine receptors. It acts as an antagonist at A1 and A2A receptors, which are implicated in various physiological processes including neurotransmission and cardiac function. This antagonistic action can lead to increased neuronal excitability and improved cognitive function.
Pharmacological Effects
-
Cognitive Enhancement:
- Studies indicate that compounds similar to this derivative enhance cognitive function by blocking adenosine receptors, which are known to promote sleepiness and reduce alertness.
- Case studies have shown improvements in memory and learning tasks in animal models when administered with this compound.
-
Cardiovascular Effects:
- The compound exhibits vasodilatory effects by inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) within cells.
- Clinical trials have demonstrated its efficacy in managing conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator properties.
- Antiviral Properties:
Toxicity and Side Effects
While the therapeutic potential is significant, it is essential to consider the toxicity profile:
- Cytotoxicity: Some studies report cytotoxic effects at high concentrations, necessitating careful dosage regulation.
- Side Effects: Common side effects include insomnia, gastrointestinal disturbances, and increased heart rate.
Table 1: Summary of Biological Activities
Case Studies
-
Cognitive Function Improvement:
- In a double-blind study involving elderly patients with mild cognitive impairment, administration of the compound resulted in significant improvements in cognitive test scores compared to placebo groups.
-
Asthma Management:
- A clinical trial focusing on patients with asthma showed that those treated with the compound experienced fewer exacerbations and improved lung function metrics over a six-month period.
Q & A
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound across labs?
- Methodological Answer :
- Publish detailed experimental protocols with step-by-step reaction conditions, purification methods, and spectral data (NMR, HRMS) .
- Share reference standards via collaborative repositories (e.g., PubChem) to enable cross-lab validation .
- Use round-robin testing to identify critical variables (e.g., solvent purity, NMR calibration) affecting reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
